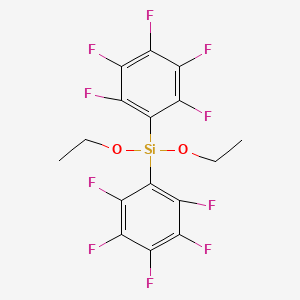Dimethoxybis(pentafluorophenyl)silane
CAS No.:
Cat. No.: VC14100974
Molecular Formula: C16H10F10O2Si
Molecular Weight: 452.32 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C16H10F10O2Si |
|---|---|
| Molecular Weight | 452.32 g/mol |
| IUPAC Name | diethoxy-bis(2,3,4,5,6-pentafluorophenyl)silane |
| Standard InChI | InChI=1S/C16H10F10O2Si/c1-3-27-29(28-4-2,15-11(23)7(19)5(17)8(20)12(15)24)16-13(25)9(21)6(18)10(22)14(16)26/h3-4H2,1-2H3 |
| Standard InChI Key | XJYMDGOGWVHLFW-UHFFFAOYSA-N |
| Canonical SMILES | CCO[Si](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)OCC |
Structural and Molecular Characteristics
Dimethylbis(pentafluorophenyl)silane has the molecular formula C₁₄H₆F₁₀Si and a molecular weight of 392.27 g/mol . The silicon atom is centrally positioned, bonded to two methyl groups (-CH₃) and two pentafluorophenyl rings (C₆F₅). The pentafluorophenyl groups confer exceptional electron-withdrawing properties and thermal stability, while the methyl groups contribute to steric bulk and moderate reactivity.
The compound’s InChIKey (PMUJBDOVBQRNLP-UHFFFAOYSA-N) and SMILES string (CSi(C1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F) provide precise structural identifiers . X-ray crystallography and computational studies reveal a tetrahedral geometry around the silicon atom, with bond angles and lengths consistent with similar organosilanes .
Synthesis and Reaction Conditions
The synthesis of dimethylbis(pentafluorophenyl)silane typically involves the reaction of pentafluorophenyl lithium with dimethylchlorosilane in diethyl ether under reflux for 24 hours, yielding approximately 80% . This method, reported by Schmeisser et al. in 1968, remains a benchmark due to its reproducibility .
Reaction Scheme:
Key parameters include:
-
Solvent: Diethyl ether
-
Temperature: Reflux (~35°C)
-
Duration: 24 hours
Alternative routes involve transmetalation or Grignard reagents, though these are less efficient .
Physicochemical Properties
The compound’s properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Density | 1.5 ± 0.1 g/cm³ | |
| Boiling Point | 259.4 ± 40.0 °C at 760 mmHg | |
| Flash Point | 110.7 ± 27.3 °C | |
| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | |
| Refractive Index | 1.446 | |
| LogP (Octanol-Water) | 5.04 |
The low vapor pressure and high logP value indicate low volatility and high hydrophobicity, making it suitable for non-polar solvents . The refractive index aligns with fluorinated organosilanes, suggesting applications in optical materials .
Applications in Chemistry and Materials Science
Supramolecular Chemistry
The compound’s electron-deficient pentafluorophenyl groups enable π-π interactions with aromatic systems, facilitating the assembly of supramolecular architectures. For example, it reacts with tris(pentafluorophenyl)borane to form Lewis acid-base complexes, which are precursors to catalysts in polymerization reactions.
Silylation in Proteomics
As a silylating agent, dimethylbis(pentafluorophenyl)silane modifies protein surfaces to enhance stability or alter solubility. Its fluorine atoms reduce nonspecific binding, improving specificity in assays.
Comparison with Analogues
Compared to non-fluorinated analogues like diphenyldimethylsilane, this compound exhibits:
-
Higher thermal stability (decomposition >300°C vs. ~200°C)
-
Enhanced resistance to oxidation due to C-F bonds
-
Greater Lewis acidity at the silicon center
Future Directions
Research opportunities include:
-
Exploring catalytic applications in C-F bond activation
-
Developing fluorinated silicone polymers for high-temperature coatings
-
Investigating toxicological profiles for industrial use
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume